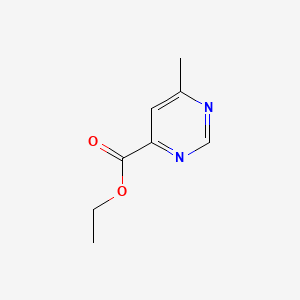

Ethyl 6-methylpyrimidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-methylpyrimidine-4-carboxylate is a chemical compound . It is a pyrimidine-based compound that has been the subject of increasing research.

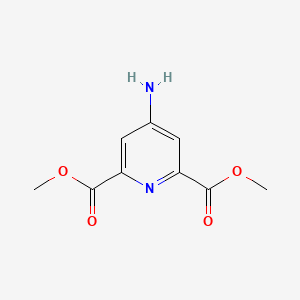

Molecular Structure Analysis

The molecular structure of Ethyl 6-methylpyrimidine-4-carboxylate is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The molecular formula is C8H10N2O2 .Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . The molecular weight of Ethyl 6-methylpyrimidine-4-carboxylate is 166.17700 .科学的研究の応用

Antimicrobial Activity Ethyl 6-methylpyrimidine-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. For example, the synthesis of pyrimidine glycosides demonstrated potential antimicrobial properties. These compounds were tested and showed promise in this area (El‐Sayed et al., 2008).

Pharmaceutical Research In pharmaceutical research, derivatives of ethyl 6-methylpyrimidine-4-carboxylate have been explored for their potential as HIV-1 protease inhibitors. This research includes the synthesis of novel compounds and their structural characterization using various spectroscopic techniques (Pekparlak et al., 2020).

Synthesis of Functionalized Compounds The compound has been used in the synthesis of highly functionalized tetrahydropyridines. This process involves [4 + 2] annulation and has led to the development of compounds with complete regioselectivity (Zhu et al., 2003).

Cytotoxic Activity Studies Studies on the cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives have been conducted. These studies involve the synthesis of derivatives from ethyl 6-methylpyrimidine-4-carboxylate and their evaluation against various cancer cell lines (Stolarczyk et al., 2018).

Development of Antiplasmin Drugs The compound has been involved in the synthesis of aza analogs of 4-aminomethylbenzoic acid as part of research for new antiplasmin drugs. This research represents a significant step in medicinal chemistry (Isoda et al., 1980).

Amplifiers of Phleomycin Ethyl 6-methylpyrimidine-4-carboxylate derivatives have been studied for their ability to act as amplifiers of phleomycin, particularly against Escherichia coli. This is an important area of research in the field of microbiology (Brown & Cowden, 1982).

Behavior in Aqueous Solutions The behavior of derivatives like 4-amino-5-carboxy-2-methylpyrimidine in aqueous solution has been compared with ethyl 6-methylpyrimidine-4-carboxylate. This includes studies on equilibrium constants and the existence of these compounds in zwitterion form in water (Hirai, 1966).

将来の方向性

特性

IUPAC Name |

ethyl 6-methylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-6(2)9-5-10-7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSANUFJFMEFFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665295 |

Source

|

| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methylpyrimidine-4-carboxylate | |

CAS RN |

148149-29-5 |

Source

|

| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)